molecular formula C6H12O7S2 B13970378 Oxolane-3,4-diyl dimethanesulfonate CAS No. 59676-22-1

Oxolane-3,4-diyl dimethanesulfonate

Cat. No.: B13970378
CAS No.: 59676-22-1
M. Wt: 260.3 g/mol
InChI Key: BXOTVHIXLFYZMN-UHFFFAOYSA-N
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Description

Oxolane-3,4-diyl dimethanesulfonate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom and four carbon atoms. This compound is particularly notable for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolane-3,4-diyl dimethanesulfonate can be synthesized through the reaction of oxolane-3,4-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxolane-3,4-diyl dimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields oxolane-3,4-diyl azide, while oxidation with potassium permanganate produces oxolane-3,4-diyl sulfonate .

Scientific Research Applications

Oxolane-3,4-diyl dimethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxolane-3,4-diyl dimethanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction, leading to the formation of various derivatives with different chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the methanesulfonate group makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations. Its applications in various fields of research and industry further highlight its importance .

Properties

CAS No.

59676-22-1

Molecular Formula

C6H12O7S2

Molecular Weight

260.3 g/mol

IUPAC Name

(4-methylsulfonyloxyoxolan-3-yl) methanesulfonate

InChI

InChI=1S/C6H12O7S2/c1-14(7,8)12-5-3-11-4-6(5)13-15(2,9)10/h5-6H,3-4H2,1-2H3

InChI Key

BXOTVHIXLFYZMN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1COCC1OS(=O)(=O)C

Origin of Product

United States

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